5-Bromo-2-fluorophenylboronic acid
Overview
Description
5-Bromo-2-fluorophenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H5BBrFO2 and its molecular weight is 218.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Synthesis Applications
5-Bromo-2-fluorophenylboronic acid plays a significant role in various synthesis processes. For example, Szumigala et al. (2004) demonstrated its use in the scalable synthesis of 2-bromo-3-fluorobenzonitrile, showcasing the broad applicability of aryl boronic acids in halodeboronation reactions (Szumigala et al., 2004). Additionally, Sutherland and Gallagher (2003) utilized it in the synthesis of 3,5-disubstituted 2-fluoropyridines, further highlighting its versatility in organic synthesis (Sutherland & Gallagher, 2003).
2. Catalysis Research
In catalysis research, this compound has been used in studies on Suzuki-Miyaura C-C Coupling reactions. Erami et al. (2017) explored its use in the preparation of fluorinated biphenyl derivatives, emphasizing the significance of aryl boronic acids in green chemistry and their applications in the pharmaceutical industry (Erami et al., 2017).
3. Photophysical Studies
Hwang et al. (2018) synthesized fluorescein derivatives using this compound, demonstrating its application in photophysical studies and its potential for cross-coupling reactions to create novel materials with unique emission properties (Hwang et al., 2018).
4. Medicinal Chemistry
Although specific applications in medicinal chemistry were not directly found in this search, the broader category of aryl boronic acids, to which this compound belongs, has been investigated for their potential in drug discovery and development. For instance, Psurski et al. (2018) studied the antiproliferative potential of simple phenylboronic acid derivatives, highlighting their promising role in experimental oncology (Psurski et al., 2018).
5. Organic Chemistry Education
In the field of education, Lee et al. (2020) incorporated this compound in an undergraduate laboratory experiment. This experiment aimed to introduce students to high-throughput experimentation techniques, specifically focusing on the Suzuki–Miyaura cross-coupling reaction (Lee et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-2-fluorophenylboronic acid is a type of boronic acid derivative . Boronic acids are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues . .
Mode of Action
The mode of action of this compound is likely to involve the formation of reversible covalent bonds with its targets, as is typical of boronic acids . This allows the compound to modulate the activity of its targets in a reversible manner. The presence of bromine and fluorine substituents on the phenyl ring may influence the compound’s binding affinity and selectivity for its targets.
Biochemical Pathways
Boronic acids are known to be involved in a wide range of biochemical processes due to their ability to interact with various biological targets .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with various enzymes and proteins during these reactions .
Cellular Effects
Boronic acids and their derivatives, including this compound, are known to influence cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other molecules at the molecular level. In Suzuki–Miyaura coupling, the compound undergoes transmetalation, a process where it is transferred from boron to palladium .
Metabolic Pathways
Boronic acids and their derivatives are known to be involved in various metabolic processes .
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBDPRKNAFOOGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446091 | |
Record name | 5-Bromo-2-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112204-57-6 | |
Record name | 5-Bromo-2-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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